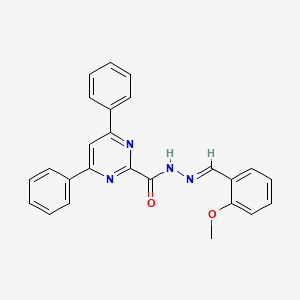![molecular formula C27H25BrN4O B3843952 4-(4-bromophenyl)-N-[(E)-(4-butoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine](/img/structure/B3843952.png)
4-(4-bromophenyl)-N-[(E)-(4-butoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine
Overview
Description
4-(4-bromophenyl)-N-[(E)-(4-butoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-N-[(E)-(4-butoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:
Formation of the Pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions:
Schiff Base Formation: The N-[(E)-(4-butoxyphenyl)methylideneamino] group is introduced via a condensation reaction between an amine and an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-N-[(E)-(4-butoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(4-bromophenyl)-N-[(E)-(4-butoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors or other advanced materials.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or DNA.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-N-[(E)-(4-butoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenyl)pyridine
- 4-bromobiphenyl
- 4-bromoacetophenone
Uniqueness
4-(4-bromophenyl)-N-[(E)-(4-butoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine is unique due to its combination of functional groups and the presence of a pyrimidine core. This structure provides a distinct set of chemical and physical properties that can be leveraged for specific applications in research and industry.
Properties
IUPAC Name |
4-(4-bromophenyl)-N-[(E)-(4-butoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrN4O/c1-2-3-17-33-24-15-9-20(10-16-24)19-29-32-27-30-25(21-7-5-4-6-8-21)18-26(31-27)22-11-13-23(28)14-12-22/h4-16,18-19H,2-3,17H2,1H3,(H,30,31,32)/b29-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCJZXBIEQEZNQ-VUTHCHCSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC2=NC(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC2=NC(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(4-fluorophenyl)methylideneamino]-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine](/img/structure/B3843875.png)
![N-[(E)-(4-bromophenyl)methylideneamino]-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine](/img/structure/B3843882.png)
![4-bromobenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3843893.png)
![N-[(E)-(4-fluorophenyl)methylideneamino]-4-(4-methylphenyl)-6-phenylpyrimidin-2-amine](/img/structure/B3843897.png)
![2-[(2-Chlorophenyl)methoxy]-4-(4-methylphenyl)-6-phenylpyrimidine](/img/structure/B3843905.png)
![4-(4-bromophenyl)-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine](/img/structure/B3843917.png)
![4-(4-bromophenyl)-N-[(E)-(2-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine](/img/structure/B3843921.png)
![1-phenylethanone [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3843925.png)
![4-(4-bromophenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-phenylpyrimidin-2-amine](/img/structure/B3843933.png)
![4-(4-bromophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine](/img/structure/B3843935.png)
![2,4-dimethoxybenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3843941.png)
![4-(4-bromophenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine](/img/structure/B3843945.png)
![(2E)-2-cyano-2-[6-(4-methylphenyl)-4-phenyl-1H-pyrimidin-2-ylidene]acetamide](/img/structure/B3843966.png)

